molecular formula C18H18N2O2 B2972111 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921838-03-1

3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2972111
CAS RN: 921838-03-1
M. Wt: 294.354
InChI Key: LBDIDXAGLPTNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is convenient as the methyl acetate derivative is directly obtained under mild conditions .


Molecular Structure Analysis

The isoindolinone core, which is a part of “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position . The construction of a quaternary carbon is generally more challenging .


Chemical Reactions Analysis

The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .

Scientific Research Applications

Anticancer and Antioxidant Activities

3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide and its derivatives have shown promising results in the field of cancer research. Specifically, a study involving the synthesis of various N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which share a core structural similarity with 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide, demonstrated significant anticancer activity against several cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, showing dose-dependent inhibition of cell growth. The study also highlighted their antioxidant potential by effectively scavenging free radicals, suggesting that these derivatives could play a protective role in various pathological conditions such as cancer and diabetes. This research underscores the potential of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in developing new therapeutic agents with anticancer and antioxidant properties (Gudipati, Anreddy, & Manda, 2011).

Herbicidal Applications

Another intriguing application of compounds structurally related to 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide is in the field of agriculture, specifically as herbicides. Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound bearing resemblance in structural framework, has shown herbicidal activity against annual and perennial grasses. This compound has demonstrated potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, showcasing the versatility of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in contributing to agricultural advancements (Viste, Cirovetti, & Horrom, 1970).

Liquid Crystal Alignment and Material Science

The derivatives of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide also find applications in the material sciences, particularly in the development of liquid crystal (LC) alignment layers. A study focusing on the synthesis of functional diamines, including 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide, demonstrated their utility in producing polyimide (PI) films with excellent solubility, high transmittance, and the ability to align LCs vertically. These PI films showed improved thermal stability and rubbing resistance, essential properties for LC display technologies. The research indicates the role of imide groups in the side chain in enhancing these properties without compromising solubility and transmittance, highlighting the potential of these compounds in advancing LC display and electronic materials technology (Xia, Yi, Sun, & Wang, 2013).

properties

IUPAC Name

3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIDXAGLPTNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.